molecular formula C9H12N4O B11776809 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine

Cat. No.: B11776809
M. Wt: 192.22 g/mol
InChI Key: JHIFNGZZTIUBBD-UHFFFAOYSA-N
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Description

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine is a compound that features a unique combination of a furan ring, a triazole ring, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanic acids.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Furanic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted ethanamines.

Scientific Research Applications

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine is unique due to its specific combination of a furan ring, a triazole ring, and an ethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

1-[3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C9H12N4O/c1-5(10)8-11-9(13-12-8)7-3-4-14-6(7)2/h3-5H,10H2,1-2H3,(H,11,12,13)

InChI Key

JHIFNGZZTIUBBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NNC(=N2)C(C)N

Origin of Product

United States

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